molecular formula C16H19IN2 B1234220 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide CAS No. 2156-29-8

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Cat. No. B1234220
CAS RN: 2156-29-8
M. Wt: 366.24 g/mol
InChI Key: XPOIQAIBZGSIDD-UHFFFAOYSA-M
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Description

DASPMI is a mitochondria-staining styryl dye . It is commonly used to visualize and study mitochondria in living cells. The dye exhibits a fluorescent behavior when bound to mitochondria, making it a valuable tool for researchers in various fields.



Synthesis Analysis

The synthesis of DASPMI involves the reaction of a 4-(dimethylamino)styryl group with a 1-methylpyridinium iodide moiety. The resulting compound has the following chemical structure:




Molecular Structure Analysis

DASPMI’s molecular formula is C₁₆H₁₉IN₂ , with a molecular weight of 366.24 g/mol . It contains an iodine atom (I-) and a dimethylamino group attached to the styryl moiety. The compound’s SMILES notation is: [I-].CN(C)c1ccc(cc1)/C=C/c2cccc[n+]2C.



Chemical Reactions Analysis

DASPMI is primarily used as a polar-sensitive dye to measure the membrane potential of mitochondria in living cells. It absorbs light and fluoresces when bound to these organelles. Additionally, it has applications in photoinitiator-based systems.



Physical And Chemical Properties Analysis


  • Melting Point : DASPMI decomposes at approximately 280°C .

  • Absorption Maximum (λmax) : Around 466 nm in methanol.

  • Fluorescence Emission (λex/λem) :

    • In methanol: λex 466 nm / λem 504 nm

    • Alternative excitation: λex 475 nm / λem 589 nm




Scientific Research Applications

    Mitochondrial Membrane Potential Measurement

    • Field : Cellular Biology
    • Application : DASPMI is a polar sensitive dye that measures the membrane potential of mitochondria in living cells .
    • Method : The dye is introduced into the cell culture and it selectively stains the mitochondria based on their membrane potential .
    • Results : This allows researchers to monitor changes in the mitochondrial membrane potential, which is crucial for understanding cellular health and function .

    Photoinitiator System Development

    • Field : Material Science
    • Application : DASPMI may be used as a light absorber in the development of a photoinitiator based system .
    • Method : In this context, DASPMI would be mixed with other components of the photoinitiator system and its light absorption properties would be utilized to initiate a chemical reaction upon exposure to light .
    • Results : The effectiveness of the photoinitiator system would be evaluated based on the efficiency and specificity of the initiated reaction .

Safety And Hazards

DASPMI is considered low toxic and is commonly used in biological research. However, standard safety precautions should be followed when handling any chemical substance.


Future Directions

Researchers continue to explore DASPMI’s applications, including its use in live-cell imaging, drug discovery, and understanding mitochondrial dynamics. Further studies may uncover novel uses or modifications of this versatile dye.


properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIQAIBZGSIDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

CAS RN

2156-29-8, 1694-48-0
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU9H26WAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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